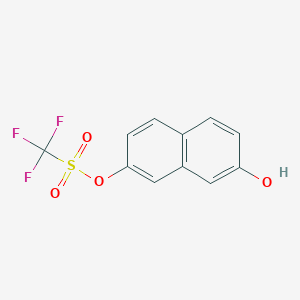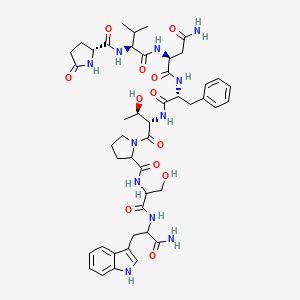
Adipokinetic HorMone (Libellula Auripennis)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipokinetic hormone (Libellula Auripennis) is a neuropeptide hormone primarily found in insects It plays a crucial role in regulating energy metabolism by mobilizing lipids and carbohydrates during periods of high energy demand, such as flight or stress
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adipokinetic hormone (Libellula Auripennis) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of adipokinetic hormone (Libellula Auripennis) involves large-scale SPPS, which is automated to increase efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. The synthesized hormone is then subjected to various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm its structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Adipokinetic hormone (Libellula Auripennis) primarily undergoes hydrolysis and enzymatic degradation. These reactions are crucial for regulating its activity and ensuring its timely removal from the system.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of peptide bonds in the presence of water, often catalyzed by enzymes such as proteases.
Enzymatic Degradation: Specific enzymes, such as peptidases, target the hormone for degradation, ensuring its levels are tightly regulated.
Major Products Formed: The primary products formed from the hydrolysis and enzymatic degradation of adipokinetic hormone (Libellula Auripennis) are smaller peptide fragments and individual amino acids. These products are further metabolized or utilized in various biochemical pathways.
Wissenschaftliche Forschungsanwendungen
Adipokinetic hormone (Libellula Auripennis) has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis, structure, and function.
Biology: Research on this hormone provides insights into insect physiology, particularly in energy metabolism and stress responses.
Medicine: Studies have explored its potential therapeutic applications in metabolic disorders and as a biomarker for certain diseases.
Industry: The hormone is used in the development of insecticides and pest control strategies by targeting the energy metabolism of pests.
Wirkmechanismus
Adipokinetic hormone (Libellula Auripennis) exerts its effects by binding to specific receptors on the surface of target cells. This binding activates a signaling cascade that leads to the mobilization of stored lipids and carbohydrates. The hormone primarily targets adipocytes (fat cells) and hepatocytes (liver cells), where it stimulates the breakdown of triglycerides and glycogen, respectively. The released fatty acids and glucose are then utilized as energy sources during periods of high demand.
Vergleich Mit ähnlichen Verbindungen
Adipokinetic hormone (Libellula Auripennis) is part of a family of neuropeptides that includes other adipokinetic hormones from different insect species. Similar compounds include:
Adipokinetic hormone (Locusta migratoria): This hormone has a similar structure and function but is found in the migratory locust.
Adipokinetic hormone (Anax imperator): Found in the emperor dragonfly, it also plays a role in energy metabolism.
Hypertrehalosemic hormone (Phormia terrae): This hormone is involved in carbohydrate metabolism and is found in the blowfly.
The uniqueness of adipokinetic hormone (Libellula Auripennis) lies in its specific amino acid sequence and its role in the energy metabolism of the dragonfly species Libellula Auripennis.
Eigenschaften
Molekularformel |
C46H61N11O12 |
|---|---|
Molekulargewicht |
960.0 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[[(2S,3R)-1-[2-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
InChI |
InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65)/t24-,29-,30?,31-,32+,33?,34?,37+,38+/m1/s1 |
InChI-Schlüssel |
KNYYPYIKSOXJOI-GWSSAINSSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCC(=O)N5)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
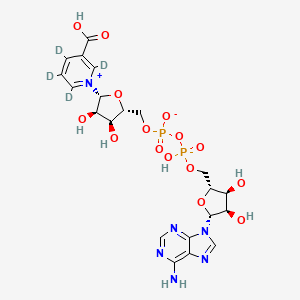
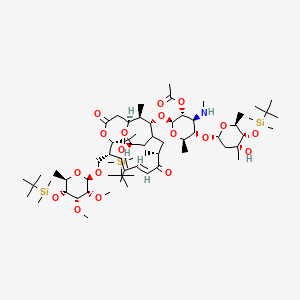
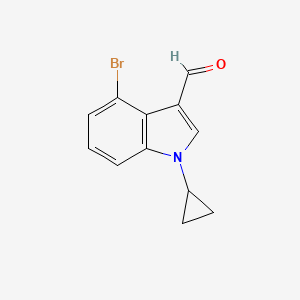

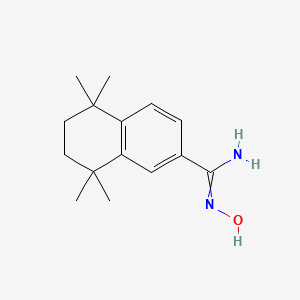

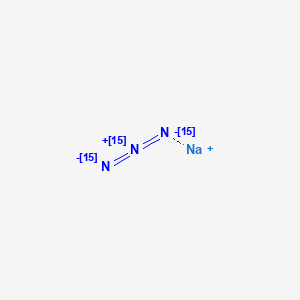
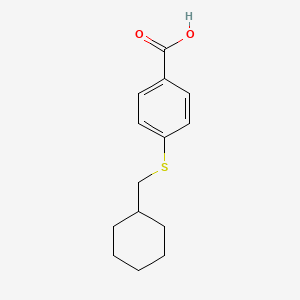
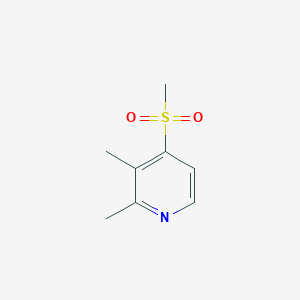
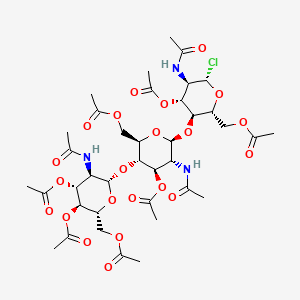

![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
